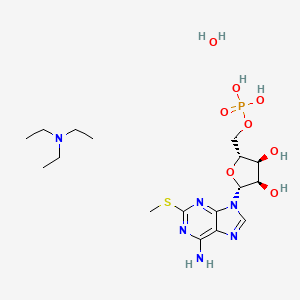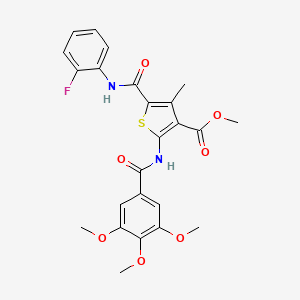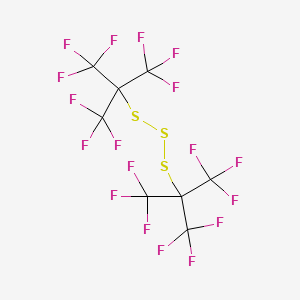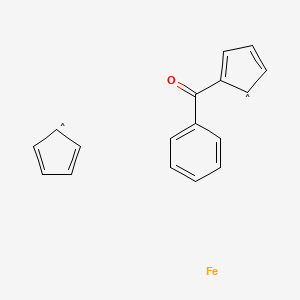![molecular formula C17H15FN2O B12063171 3-[(1S)-1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-5-isoxazolamine](/img/structure/B12063171.png)
3-[(1S)-1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-5-isoxazolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1S)-1-(2-Fluoro[1,1’-biphenyl]-4-yl)ethyl]-5-isoxazolamine is a chemical compound with the molecular formula C17H15FN2O and a molecular weight of 282.31 g/mol . This compound is characterized by the presence of a fluoro-substituted biphenyl group and an isoxazolamine moiety, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 3-[(1S)-1-(2-Fluoro[1,1’-biphenyl]-4-yl)ethyl]-5-isoxazolamine involves several steps. One common method includes the reaction of 2-fluoro-1,1’-biphenyl with an appropriate ethylating agent to introduce the ethyl group at the desired position. This intermediate is then subjected to cyclization with hydroxylamine to form the isoxazolamine ring . Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
3-[(1S)-1-(2-Fluoro[1,1’-biphenyl]-4-yl)ethyl]-5-isoxazolamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-[(1S)-1-(2-Fluoro[1,1’-biphenyl]-4-yl)ethyl]-5-isoxazolamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-[(1S)-1-(2-Fluoro[1,1’-biphenyl]-4-yl)ethyl]-5-isoxazolamine involves its interaction with specific molecular targets. The fluoro-substituted biphenyl group allows it to bind to certain enzymes or receptors, modulating their activity. The isoxazolamine moiety may interact with other cellular components, leading to a cascade of biochemical events that result in the compound’s observed effects .
Comparison with Similar Compounds
3-[(1S)-1-(2-Fluoro[1,1’-biphenyl]-4-yl)ethyl]-5-isoxazolamine can be compared with similar compounds such as:
2-Fluoro-1,1’-biphenyl: This compound shares the fluoro-substituted biphenyl structure but lacks the isoxazolamine moiety, making it less versatile in terms of chemical reactivity.
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: This compound has a similar biphenyl structure but differs in the functional groups attached, leading to different biological activities.
Properties
Molecular Formula |
C17H15FN2O |
|---|---|
Molecular Weight |
282.31 g/mol |
IUPAC Name |
3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-amine |
InChI |
InChI=1S/C17H15FN2O/c1-11(16-10-17(19)21-20-16)13-7-8-14(15(18)9-13)12-5-3-2-4-6-12/h2-11H,19H2,1H3/t11-/m0/s1 |
InChI Key |
VKCFNPUWONHRSI-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NOC(=C3)N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NOC(=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















